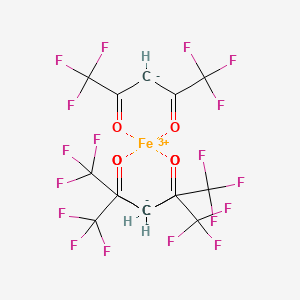
Tris(hexafluoroacetylacetonato)iron (III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(hexafluoroacetylacetonato)iron (III) is a coordination complex with the chemical formula C15H3F18FeO6. It is known for its high volatility and solubility, making it a valuable compound in various scientific and industrial applications. The compound is characterized by its orange to amber to dark red powder or crystal appearance .
Métodos De Preparación
The preparation of Tris(hexafluoroacetylacetonato)iron (III) typically involves the reaction of iron (III) hydroxide with hexafluoroacetylacetone. The process can be carried out using different solvents, such as dichloromethane (CH2Cl2) instead of carbon tetrachloride (CCl4), to improve the yield and purity of the product . The compound can also be purified by sublimation at around 44°C, which results in the formation of two polymorph modifications: a low-temperature monoclinic form and a high-temperature trigonal form .
Análisis De Reacciones Químicas
Tris(hexafluoroacetylacetonato)iron (III) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution: It can undergo ligand exchange reactions, where the hexafluoroacetylacetonate ligands are replaced by other ligands.
Coordination Chemistry: The compound can form complexes with other metal ions or organic molecules.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tris(hexafluoroacetylacetonato)iron (III) has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of iron metabolism and as a model compound for understanding the behavior of iron in biological systems.
Mecanismo De Acción
The mechanism of action of Tris(hexafluoroacetylacetonato)iron (III) involves its ability to coordinate with other molecules through its hexafluoroacetylacetonate ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Tris(hexafluoroacetylacetonato)iron (III) can be compared with other similar compounds, such as:
Tris(acetylacetonato)iron (III): This compound has acetylacetonate ligands instead of hexafluoroacetylacetonate ligands.
Tris(hexafluoroacetylacetonato)cobalt (III): This compound has similar ligands but a different central metal ion (cobalt instead of iron).
The uniqueness of Tris(hexafluoroacetylacetonato)iron (III) lies in its high volatility, solubility, and the ability to form stable complexes with various ligands, making it a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C15H3F18FeO6 |
|---|---|
Peso molecular |
677.00 g/mol |
Nombre IUPAC |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;iron(3+) |
InChI |
InChI=1S/3C5HF6O2.Fe/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
Clave InChI |
HTUXHQGOKNUJNV-UHFFFAOYSA-N |
SMILES canónico |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid](/img/structure/B12323663.png)
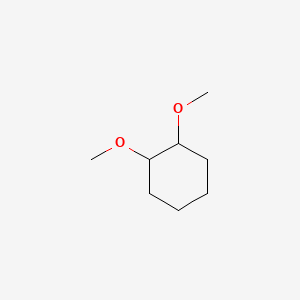
![2-(19-Fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12323681.png)
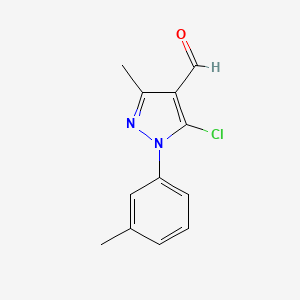
![(3R,4S,5S,6R,7R,9R,11Z,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B12323693.png)
![3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxyoxan-2-yl]oxy-2-aminobutanoic acid](/img/structure/B12323697.png)
![(2E)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12323702.png)
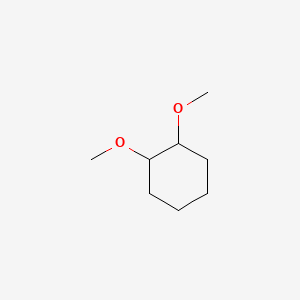

![11,14,14-Trimethyl-5-(2,4,6-trimethylphenyl)-9-oxa-5,6-diaza-3-azoniatetracyclo[9.2.1.02,10.03,7]tetradeca-3,6-diene;tetrafluoroborate](/img/structure/B12323710.png)
![6-Deoxy-L-[1-13C]fucose](/img/structure/B12323724.png)

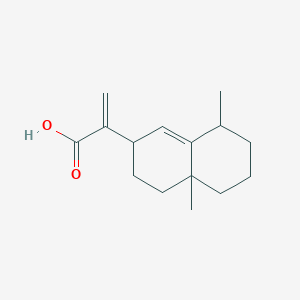
![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonadecanoate](/img/structure/B12323750.png)
